molecular formula C13H10O5 B1218759 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5

2,2',4,4'-Tetrahydroxybenzophenone

Cat. No. B1218759
CAS RN: 131-55-5
M. Wt: 246.21 g/mol
InChI Key: WXNRYSGJLQFHBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2',4,4'-Tetrahydroxybenzophenone can be synthesized through the reaction of resorcin with β-resorcylic acid, using sulfolane as a solvent. This method highlights the compound's importance as a useful intermediate in organic synthesis and pharmacology (Lei Fei, 2000). A novel synthesis method involving boron trifluoride etherate catalysis in high boiling-point petroleum ether as the reaction solvent has also been proposed, offering advantages such as low toxicity, low cost, short reaction time, easy operation, and recycled catalyst (Ouyang We, 2014).

Scientific Research Applications

Intramolecular Hydrogen Bonding

2,2',4,4'-Tetrahydroxybenzophenone exhibits unique intramolecular hydrogen bonding, crucial in understanding its structural and chemical properties. Schlemper (1982) explored its crystallographic properties, noting variations in hydrogen bond distances due to different crystallographic environments (Schlemper, 1982).

Role in Melanin Biosynthesis

This compound acts as a weak inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and also accelerates the conversion of dopachrome to melanin. García-Jiménez et al. (2017) highlighted its weak competitive inhibition properties and potential interaction with tyrosinase's active site (García-Jiménez et al., 2017).

Synthesis and Organic Applications

Lei Fei (2000) discussed the synthesis of 2,2',4,4'-Tetrahydroxybenzophenone, emphasizing its importance as an intermediate in organic synthesis and pharmacology (Lei Fei, 2000).

Estrogenic and Antiandrogenic Activities

Molina-Molina et al. (2008) and Suzuki et al. (2005) studied its estrogenic and antiandrogenic activities. They found that hydroxylated benzophenones, including 2,2',4,4'-tetrahydroxybenzophenone, display hormonal activities and are full human estrogen receptor agonists (Molina-Molina et al., 2008), (Suzuki et al., 2005).

Mesomorphic Properties

Schultz et al. (2001) investigated its use in synthesizing mesomorphic materials with potential applications in advanced functional materials (Schultz et al., 2001).

Environmental Impact and Health Associations

Kunisue et al. (2012) and Zhang et al. (2011) provided insights into its environmental presence and potential health effects. They emphasized its widespread use in personal care products and its association with certain health conditions, like endometriosis (Kunisue et al., 2012), (Zhang et al., 2011).

Safety And Hazards

2,2’,4,4’-Tetrahydroxybenzophenone is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

bis(2,4-dihydroxyphenyl)methanone
Source PubChem
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InChI

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRYSGJLQFHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041306
Record name 2,2',4,4'-Tetrahydroxybenzophenone
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Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

491 °C
Record name Benzophenone-2
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Solubility

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C)
Record name Benzophenone-2
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Density

1.21 g/cu cm at 25 °C
Record name Benzophenone-2
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Product Name

2,2',4,4'-Tetrahydroxybenzophenone

Color/Form

Yellow needles, Light yellow powder

CAS RN

131-55-5
Record name 2,2′,4,4′-Tetrahydroxybenzophenone
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Record name Methanone, bis(2,4-dihydroxyphenyl)-
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Record name 2,2',4,4'-Tetrahydroxybenzophenone
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Record name 2,2',4,4'-tetrahydroxybenzophenone
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Record name BENZOPHENONE-2
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Melting Point

198.8 °C
Record name Benzophenone-2
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

82.2 g (0.30 mol) of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone were reacted with 600 g of AlCl3 (4.50 mol) and 180 g (2.47 mol) of DMF (dimethylformamide) as in Example 2, and the product was worked up as described.
Quantity
82.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

440 g (3.30 mol) of AlCl3 were stirred into 120 g (1.64 mol) of dimethylformamide in such a way that the temperature remained below 160° C. After cooling to 30° C., 60.5 g (0.20 mol) of 2,2',4,4'-tetramethoxybenzophenone were introduced into the mixture, which was easily stirrable. The mixture was stirred at about 50°-52° C. for 4.5 hours and then added to 1.8 l of water to which 3 g of active carbon had been added. The hydrolyzate was filtered at about 95° C., and then 65 g of concentrated hydrochloric acid were added to the filtrate. The precipitate was filtered off with suction at 25° C., washed with water and dried at 125° C. under reduced pressure.
Name
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
623
Citations
A Garcia-Jimenez, JA Teruel-Puche… - International journal of …, 2017 - Elsevier
2,2′,4,4′-tetrahydroxybenzophenone (Uvinul D50), a sunscreen used in cosmetics, has two effects in the melanin biosynthesis pathway. On the one hand, it acts a weak inhibitor of …
Number of citations: 20 www.sciencedirect.com
Y Kim, JC Ryu, HS Choi, K Lee - Toxicology, 2011 - Elsevier
Endocrine disruptors (EDs) affect the function of animal reproductive systems. Recently, 2,2′,4,4′-tetrahydroxybenzophenone (BP2), which is a component of UV protection products, …
Number of citations: 28 www.sciencedirect.com
EO Schlemper - … Section B: Structural Crystallography and Crystal …, 1982 - scripts.iucr.org
(IUCr) Intramolecular hydrogen bonding in 2,2',4,4'-tetrahydroxybenzophenone Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 research …
Number of citations: 22 scripts.iucr.org
IMR Landre, FT Martins, JA Ellena… - … Section C: Crystal …, 2012 - scripts.iucr.org
A dihydrate pseudopolymorph of bis(2,4-dihydroxyphenyl)methanone, C13H10O5·2H2O, (I), was obtained during polymorphism screening of hydroxybenzophenone derivatives. This …
Number of citations: 3 scripts.iucr.org
R Kumasaka, A Kikuchi, M Yagi - Photochemistry and …, 2014 - Wiley Online Library
The UV absorption, phosphorescence and phosphorescence‐excitation spectra of benzophenone ( BP ) derivatives used as organic UV absorbers have been observed in rigid …
Number of citations: 35 onlinelibrary.wiley.com
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
S Tanimoto, A Toshimitsu - Bulletin of the …, 1992 - repository.kulib.kyoto-u.ac.jp
The ultraviolet absorbers having 2-hydroxybenzophenone moiety as the functional group are known commonly as those of 2-hydroxybenzophenone type. It has been proposedl) that, …
Number of citations: 8 repository.kulib.kyoto-u.ac.jp
T Suzuki, S Kitamura, R Khota, K Sugihara… - Toxicology and applied …, 2005 - Elsevier
Estrogenic and antiandrogenic activities of benzophenone and 16 of its derivatives, which are used as UV stabilizers, were comparatively examined with hormone-responsive reporter …
Number of citations: 384 www.sciencedirect.com
SE Knisely, FR Rosario… - Journal of the …, 2022 - scholarcommons.sc.edu
Xanthones are tricyclic aromatic compounds that have multiple pharmacological uses due to their anti-tumor, antioxidant, anti-inflammatory, anti-bacterial, and potentially …
Number of citations: 2 scholarcommons.sc.edu
LL Lu, XY Lu - Journal of Chemical & Engineering Data, 2008 - ACS Publications
The solubilities of 2,4-dihydroxybenzophenone, 2,3,4-trihydroxybenzophenone, 2,3,4,4′-tetrahydroxybenzophenone, and 2,2′,4,4′-tetrahydroxybenzophenone in an ethanol + …
Number of citations: 7 pubs.acs.org

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